molecular formula C12H12N6O4S B5204872 (4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

(4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B5204872
M. Wt: 336.33 g/mol
InChI Key: UKZQVKYZXNWNMH-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a carbothioamide moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-methoxy-5-nitrophenylhydrazine with an appropriate pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular components, leading to various biological effects. The pyrazole ring and carbothioamide moiety may also contribute to its activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
  • **(4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
  • **(4E)-4-[2-(2-METHOXY-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy and nitro groups on the phenyl ring, along with the pyrazole and carbothioamide moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(2-methoxy-5-nitrophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O4S/c1-6-10(11(19)17(16-6)12(13)23)15-14-8-5-7(18(20)21)3-4-9(8)22-2/h3-5,16H,1-2H3,(H2,13,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZQVKYZXNWNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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